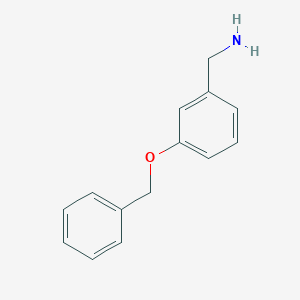

(3-(Benzyloxy)phenyl)methanamine

Vue d'ensemble

Description

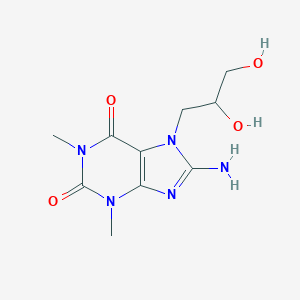

“(3-(Benzyloxy)phenyl)methanamine” is a chemical compound with the CAS Number: 104566-43-0 . It has a molecular weight of 213.28 and its IUPAC name is [3-(benzyloxy)phenyl]methanamine .

Synthesis Analysis

The synthesis of “(3-(Benzyloxy)phenyl)methanamine” involves the addition of a CH2 group to the phenyl group where the hydrogen was removed .Molecular Structure Analysis

The InChI code for “(3-(Benzyloxy)phenyl)methanamine” is 1S/C14H15NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11,15H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“(3-(Benzyloxy)phenyl)methanamine” has a molecular weight of 249.73 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds and a topological polar surface area of 35.2 Ų . The compound’s complexity, as computed by Cactvs, is 189 .Applications De Recherche Scientifique

Proteomics Research

(3-(Benzyloxy)phenyl)methanamine: is utilized in proteomics research due to its biochemical properties. It serves as a precursor for synthesizing compounds that interact with proteins, aiding in the study of protein structure, function, and interactions .

Development of PI3Kδ Inhibitors

This compound has been instrumental in the development of PI3Kδ inhibitors , which are promising for the treatment of B-cell malignancies. The benzyloxy moiety in the compound provides essential pharmacophore features for binding to the PI3Kδ active site .

Organic Synthesis

In organic chemistry, (3-(Benzyloxy)phenyl)methanamine is a valuable building block for constructing complex molecules. Its amine group is reactive and can be used to form bonds with various electrophiles, expanding the diversity of synthetic pathways .

Material Science

The compound’s molecular structure allows for its incorporation into advanced materials. Researchers can modify its properties to create novel polymers or coatings with specific characteristics like increased durability or chemical resistance .

Chemical Education

Due to its straightforward structure and reactivity, (3-(Benzyloxy)phenyl)methanamine is an excellent example for teaching fundamental concepts in chemical synthesis and reactivity in educational settings .

Drug Discovery

As a versatile chemical intermediate, it can be used to synthesize a wide range of potential pharmacologically active molecules. Its structure is amenable to modifications that can lead to the discovery of new drugs .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical procedures to calibrate instruments or validate methods, ensuring the accuracy and reliability of analytical results .

Environmental Chemistry

Researchers may explore the environmental fate of (3-(Benzyloxy)phenyl)methanamine , such as its biodegradation or interaction with environmental contaminants, to assess its impact on ecosystems .

Safety and Hazards

The safety information for “(3-(Benzyloxy)phenyl)methanamine” indicates that it is a dangerous compound . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Mécanisme D'action

Mode of Action

(3-(Benzyloxy)phenyl)methanamine interacts with CARM1, inhibiting its activity .

Biochemical Pathways

The inhibition of CARM1 by (3-(Benzyloxy)phenyl)methanamine affects the methylation of arginine residues on certain proteins, which can influence various cellular processes . The exact biochemical pathways affected by this compound and their downstream effects are currently under investigation.

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The inhibition of CARM1 by (3-(Benzyloxy)phenyl)methanamine has notable antiproliferative effects against melanoma cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of melanoma .

Action Environment

The action, efficacy, and stability of (3-(Benzyloxy)phenyl)methanamine can be influenced by various environmental factors. For instance, the compound’s physical state (liquid at room temperature ) could influence its distribution within the body.

Propriétés

IUPAC Name |

(3-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMBEHWAKBRTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451731 | |

| Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Benzyloxy)phenyl)methanamine | |

CAS RN |

104566-43-0 | |

| Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

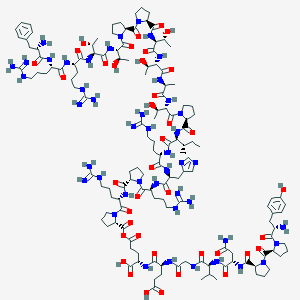

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)

![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)